molecular formula C11H10BrN5O2 B564621 Hymenialdisine-d4 CAS No. 1185240-30-5

Hymenialdisine-d4

Cat. No.: B564621
CAS No.: 1185240-30-5
M. Wt: 328.162
InChI Key: ATBAETXFFCOZOY-OFLKUSMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine-d4 involves the incorporation of deuterium atoms into the hymenialdisine molecule. This can be achieved through deuterium exchange reactions or by using deuterated starting materials. The process typically involves multiple steps, including the formation of the pyrrole-azepin-8-one ring system and the glycocyamidine ring .

Industrial Production Methods: The process would involve large-scale synthesis and purification techniques to ensure the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Hymenialdisine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from these reactions include various hymenialdisine analogues, each with unique biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-5,5,6,6-tetradeuterio-1,7-dihydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBAETXFFCOZOY-OFLKUSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(/C(=C/2\C(=O)NC(=N2)N)/C3=C(C(=O)NC1([2H])[2H])NC(=C3)Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675968
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185240-30-5
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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